1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- is a complex organic compound belonging to the purine family. This compound is known for its unique structure, which includes a purine ring system substituted with ethyl, methyl, and piperidinyl groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Ring: The purine ring is typically synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions: The ethyl, methyl, and piperidinyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions, such as elevated temperatures and pressures.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted purines, which have different functional groups attached to the purine ring system.
Scientific Research Applications
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
Theophylline: 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-.
Caffeine: 1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione.
Isobutylmethylxanthine: 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-.
Uniqueness
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a piperidinyl group, which enhances its binding affinity to certain molecular targets and increases its potential therapeutic applications.
This detailed article provides a comprehensive overview of 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
114145-18-5 |
---|---|
Molecular Formula |
C13H19N5O2 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
7-ethyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C13H19N5O2/c1-3-18-9-10(16(2)13(20)15-11(9)19)14-12(18)17-7-5-4-6-8-17/h3-8H2,1-2H3,(H,15,19,20) |
InChI Key |
SHNSJUFFDZMWOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.